N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide
Description
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-ethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3/c1-5-21-7-10(19)16-17-8-14-11-9(12(17)20)6-15-18(11)13(2,3)4/h6,8H,5,7H2,1-4H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVZDWVFBKBPGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NN1C=NC2=C(C1=O)C=NN2C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups .
Scientific Research Applications
Synthesis Pathways
The synthesis of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide can be achieved through several methodologies:
- Cyclization Reactions : Starting from 5-amino-1H-pyrazole derivatives and carboxhydrazides, cyclization reactions under acidic or basic conditions yield the desired pyrazolo[3,4-d]pyrimidine scaffold.
- Ultrasonic-Assisted Reactions : These methods have been reported to improve yields in synthesizing similar heterocyclic compounds.
- Functional Group Modifications : The introduction of the ethoxyacetamide moiety can be achieved through acylation reactions using ethoxyacetic acid derivatives.
Compounds containing the pyrazolo[3,4-d]pyrimidine linkage are known for their diverse pharmacological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit efficacy against various cancer cell lines due to its structural features that allow interaction with specific molecular targets involved in cell proliferation.
- Antiviral and Antimicrobial Properties : Similar compounds have shown promising antiviral and antimicrobial activities, suggesting potential applications in treating infectious diseases.
Research Applications
The compound's unique structure positions it as a valuable intermediate in drug discovery:
- Medicinal Chemistry : Its role as a precursor in synthesizing targeted therapies highlights its significance in developing novel anticancer agents.
- Biological Research : The compound can be utilized to study signal transduction pathways and protein interactions within cells.
- Chemical Biology : It serves as a probe for investigating the functions of various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
N′-Substituted Benzylidene Acetohydrazides ()
Compounds such as N′-substituted benzylidene-2-(6-methyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide (Figure 15K) exhibit strong EGFR inhibition (IC₅₀: 0.186 µM for compound 237 vs. 0.03 µM for erlotinib) and apoptotic activity in MCF-7 breast cancer cells . Compared to the target compound, these derivatives feature a phenyl group at position 1 and a hydrazide-linked benzylidene moiety, enhancing their affinity for the ATP-binding pocket of EGFR .
Difluorobenzamide and Cyclohexylacetamide Derivatives ()
- N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclohexylacetamide (CAS 899751-41-8) substitutes the ethoxy group with a cyclohexyl moiety, which may alter steric interactions with target proteins .
Key Structural Differences:
Functional Analogues with Pyrazolopyrimidine Cores
Anticancer Pyrazolopyrimidines ()
- 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives demonstrate in vitro and in vivo anticancer activity, with urea substituents enhancing hydrogen-bonding interactions in kinase targets .
- Tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate () incorporates a fluorinated chromene group, improving solubility and target specificity in antiviral and anticancer assays .
Antiviral Pyrazolopyrimidines ()
EGFR Inhibition ()
The target compound’s ethoxyacetamide group may confer weaker EGFR inhibition compared to benzylidene acetohydrazides (e.g., compound 237, IC₅₀: 0.186 µM) due to reduced π-π stacking interactions with the kinase’s hydrophobic pocket .
Biological Activity
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a core structure that includes a tert-butyl group and an ethoxyacetamide moiety. Its molecular formula is with a molar mass of approximately 262.31 g/mol.
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit notable anticancer properties. Specifically, this compound has shown cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of this compound
The compound's mechanism of action appears to involve the inhibition of specific kinases and enzymes associated with cancer progression. For instance, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
The biological activity of this compound is primarily mediated through its interaction with target proteins involved in cellular signaling pathways. The compound likely binds to the active sites of these proteins, leading to:
- Inhibition of Cell Proliferation : By interfering with signaling pathways that promote cell growth.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
Study on Antitumor Effects
In a recent study evaluating the antitumor effects of pyrazolo[3,4-d]pyrimidine derivatives, this compound was tested against multiple cancer cell lines using the National Cancer Institute's 60-cell line panel. The results demonstrated significant inhibition percentages across various models:
Table 2: Inhibition Percentages Against Cancer Cell Lines
| Cell Line | Inhibition (%) | Reference |
|---|---|---|
| MOLT-4 (Leukemia) | 96.27 | |
| KM12 (Colon) | 95.45 | |
| M14 (Melanoma) | 95.18 | |
| HS 578T (Breast) | 96.08 |
These findings support the potential use of this compound as a lead structure for developing new anticancer therapies.
Q & A
Q. What are the standard synthetic routes for N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:
- Route 1 : React pyrazolo[3,4-d]pyrimidin-4-one derivatives with tert-butyl halides in acetonitrile under reflux, followed by purification via recrystallization (yield: ~70%) .
- Route 2 : Use Vilsmeier–Haack reagent (DMF/POCl₃) to introduce ethoxyacetamide groups at the 5-position, with ammonium carbonate as a catalyst at 60°C for 5 hours (yield: >80%) .
Characterization involves IR (C=O stretch at ~1700 cm⁻¹), ¹H NMR (δ 1.4 ppm for tert-butyl protons), and mass spectrometry for molecular ion confirmation .
Q. How are spectroscopic techniques employed to confirm the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Detect key functional groups (e.g., amide C=O at 1680–1700 cm⁻¹, pyrimidinone C=O at 1650 cm⁻¹) .
- ¹H NMR : Identify tert-butyl protons as a singlet at δ 1.4 ppm and ethoxy protons as a quartet at δ 4.1–4.3 ppm. Aromatic protons in the pyrazolo-pyrimidine core appear between δ 7.5–8.5 ppm .
- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 350–360) and fragmentation patterns .
Q. What solvents and reaction conditions are optimal for synthesizing pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer :
- Solvents : Acetonitrile (for SN2 reactions) and dichloromethane (for coupling reactions) are preferred due to their inertness and ability to dissolve polar intermediates .
- Temperature : Reflux conditions (80–100°C) for 5–12 hours ensure complete reaction .
- Catalysts : Ammonium carbonate or triethylamine improves condensation efficiency .
Advanced Research Questions
Q. How can conflicting spectral data between synthetic batches be resolved?
- Methodological Answer :
- Step 1 : Compare ¹H NMR integrals to detect impurities (e.g., unreacted starting materials).
- Step 2 : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate pure fractions .
- Step 3 : Recrystallize from ethanol or acetonitrile to enhance purity (>95% by HPLC) .
- Contradiction Example : Discrepancies in C=O IR stretches may arise from keto-enol tautomerism; X-ray crystallography can resolve this .
Q. What strategies improve yield in condensation reactions involving tert-butyl groups?
- Methodological Answer :
- Steric Hindrance Mitigation : Use bulky bases (e.g., DBU) to deprotonate the pyrimidinone nitrogen, enhancing reactivity toward tert-butyl halides .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining yields >75% .
- Solvent Optimization : Replace acetonitrile with DMF to stabilize intermediates in SNAr reactions .
Q. How do substituents on the pyrazolo-pyrimidine core influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance binding to kinases (e.g., IC₅₀ < 1 µM for anti-HIV activity) .
- Ethoxyacetamide Side Chain : Improves solubility and pharmacokinetics by reducing logP values .
- Experimental Design : Screen analogues with varying substituents using enzyme inhibition assays (e.g., HIV-1 reverse transcriptase) and compare IC₅₀ values .
Q. What computational methods validate the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to the ATP pocket of kinases (e.g., CDK2). Key interactions include hydrogen bonds with pyrimidinone C=O and hydrophobic contacts with the tert-butyl group .
- MD Simulations : Conduct 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .
Data Analysis & Troubleshooting
Q. How to address low yields in multi-step syntheses of this compound?
- Methodological Answer :
- Intermediate Monitoring : Use TLC (silica gel, UV detection) to track reaction progress after each step .
- Byproduct Identification : Employ GC-MS to detect side products (e.g., over-alkylated derivatives) and adjust stoichiometry .
- Scale-Up Adjustments : Reduce excess reagents (e.g., from 3 equivalents to 1.2 equivalents of tert-butyl bromide) to minimize waste .
Q. What analytical techniques differentiate polymorphic forms of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
